molecular formula C15H14Cl2N2O3 B14946517 4H-1,4-Oxazine-4-carboxylic acid, tetrahydro-, 5,7-dichloro-2-methyl-8-quinolinyl ester

4H-1,4-Oxazine-4-carboxylic acid, tetrahydro-, 5,7-dichloro-2-methyl-8-quinolinyl ester

Cat. No.: B14946517
M. Wt: 341.2 g/mol
InChI Key: LAORNBKXIIOPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate is a chemical compound with a complex structure that includes a quinoline core substituted with chlorine atoms and a morpholinecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The chlorination of the quinoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the esterification of the chlorinated quinoline with morpholinecarboxylic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of 5,7-dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the quinoline core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-2-methyl-8-quinolinol
  • 5,7-Dichloro-8-hydroxyquinaldine
  • 5,7-Dichloro-8-quinaldinol

Uniqueness

5,7-Dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate is unique due to the presence of the morpholinecarboxylate group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C15H14Cl2N2O3

Molecular Weight

341.2 g/mol

IUPAC Name

(5,7-dichloro-2-methylquinolin-8-yl) morpholine-4-carboxylate

InChI

InChI=1S/C15H14Cl2N2O3/c1-9-2-3-10-11(16)8-12(17)14(13(10)18-9)22-15(20)19-4-6-21-7-5-19/h2-3,8H,4-7H2,1H3

InChI Key

LAORNBKXIIOPSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N3CCOCC3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.